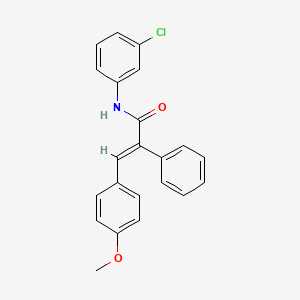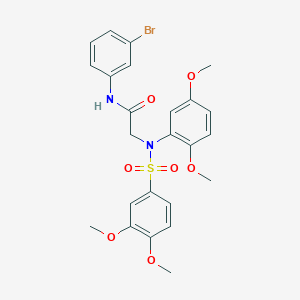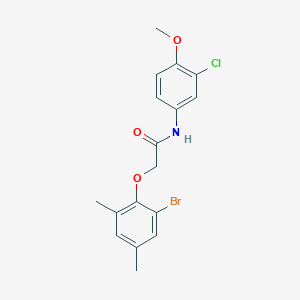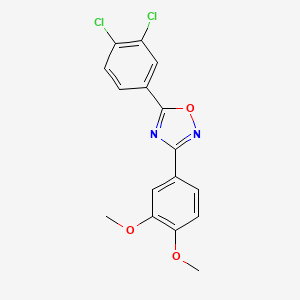![molecular formula C21H19BrN2O2 B3645852 5-(4-bromophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B3645852.png)
5-(4-bromophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
Overview
Description
5-(4-bromophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromophenyl group and a pyrrolidinylphenyl group
Preparation Methods
The synthesis of 5-(4-bromophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the pyrrolidinylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-(4-bromophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-bromophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl and pyrrolidinylphenyl groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-(4-bromophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide include:
5-(4-chlorophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.
5-(4-methylphenyl)-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide: Similar structure but with a methyl group instead of bromine.
These compounds share similar synthetic routes and chemical properties but may exhibit different biological activities and applications due to the variations in their substituents.
Properties
IUPAC Name |
5-(4-bromophenyl)-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-16-5-3-15(4-6-16)19-11-12-20(26-19)21(25)23-17-7-9-18(10-8-17)24-13-1-2-14-24/h3-12H,1-2,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBSBMUDQSVYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzylidene}imidazolidine-2,4-dione](/img/structure/B3645769.png)
![Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3645773.png)

![4-ethoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3645789.png)
![N-(4-CHLOROPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3645798.png)


![4-bromo-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3645821.png)
![ethyl (4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B3645826.png)
![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3645858.png)



![N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3645875.png)
